![molecular formula C15H13NO2 B4955017 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as curcumin, is a naturally occurring polyphenol compound found in turmeric. Curcumin has been extensively studied for its various biological and pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and anti-infective activities.
Mecanismo De Acción
The mechanism of action of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is complex and involves multiple pathways and targets. Curcumin has been shown to interact with various proteins and enzymes involved in inflammation, oxidative stress, cell proliferation, and apoptosis. Curcumin has been shown to inhibit the activation of transcription factors such as NF-κB and AP-1, which play a critical role in the regulation of inflammation and immune responses. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to inhibit the activity of various enzymes involved in the metabolism of carcinogens and drugs.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and anti-infective activities. Curcumin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to suppress the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to sites of inflammation. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to possess antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. Curcumin is also readily available and can be easily synthesized or extracted from turmeric. However, 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has several limitations for lab experiments, including its instability, poor bioavailability, and lack of specificity. Curcumin is highly unstable and undergoes rapid degradation under physiological conditions, which limits its use in in vivo studies. Curcumin is also poorly absorbed and rapidly metabolized in the body, which limits its bioavailability and efficacy. In addition, this compound has low specificity and can interact with multiple targets, which makes it difficult to determine its exact mechanism of action.
Direcciones Futuras
The future directions of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one research include the development of novel formulations and delivery systems to improve its bioavailability and efficacy, the identification of its specific targets and mechanisms of action, and the evaluation of its clinical efficacy and safety in human trials. The development of this compound analogs and derivatives with improved stability, bioavailability, and specificity is also an area of active research. The potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders, is also an area of interest. The identification of biomarkers for this compound efficacy and toxicity, and the evaluation of its pharmacokinetics and pharmacodynamics in humans, are also important areas of future research.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method for 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one synthesis is the extraction from turmeric, which involves the isolation of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-oneoids from turmeric rhizomes using solvents such as ethanol or acetone. The chemical synthesis of this compound involves the condensation of aromatic aldehydes with acetone in the presence of acidic or basic catalysts. Microbial fermentation of this compound involves the use of microorganisms such as Streptomyces sp. or Escherichia coli to produce this compound.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its various biological and pharmacological properties. In vitro and in vivo studies have demonstrated that 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one possesses anti-inflammatory, antioxidant, anticancer, and anti-infective activities. Curcumin has been shown to inhibit the activation of transcription factors such as NF-κB and AP-1, which play a critical role in the regulation of inflammation and immune responses. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to possess antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
Propiedades
IUPAC Name |
(E)-3-(3-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-10-9-15(18)12-5-2-1-3-6-12/h1-11,16-17H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMWCVIBKFFIRN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)

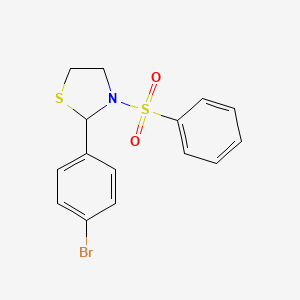
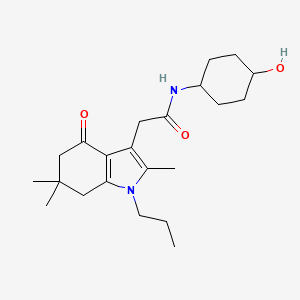
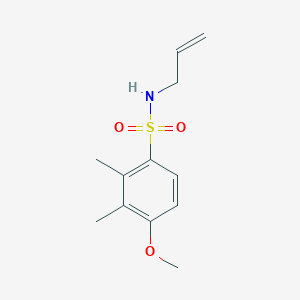
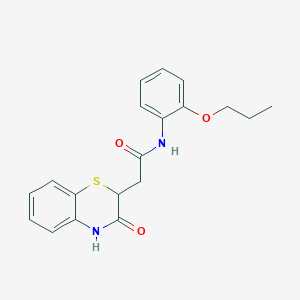

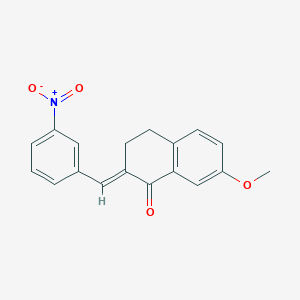
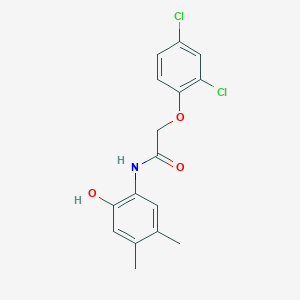
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)
